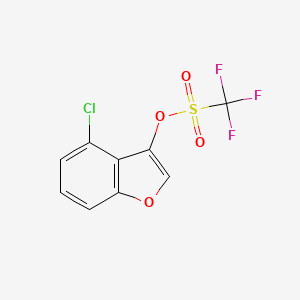
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethanesulfonate group at the 3-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed 4-chloro-1-benzofuran. One common method is the reaction of 4-chloro-1-benzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzofuran derivatives, while oxidation reactions can produce benzofuranones .
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is primarily related to its ability to interact with biological targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-benzofuran-3-YL methanesulfonate
- 4-Chloro-1-benzofuran-3-YL tosylate
- 4-Chloro-1-benzofuran-3-YL mesylate
Uniqueness
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs with different sulfonate groups. Additionally, the trifluoromethanesulfonate group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability .
Propriétés
Formule moléculaire |
C9H4ClF3O4S |
|---|---|
Poids moléculaire |
300.64 g/mol |
Nom IUPAC |
(4-chloro-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H4ClF3O4S/c10-5-2-1-3-6-8(5)7(4-16-6)17-18(14,15)9(11,12)13/h1-4H |
Clé InChI |
FDGFHCKMVNBFMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=CO2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
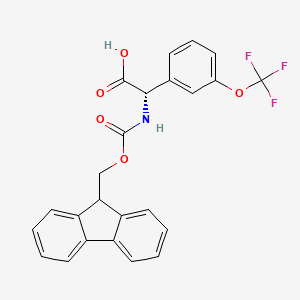
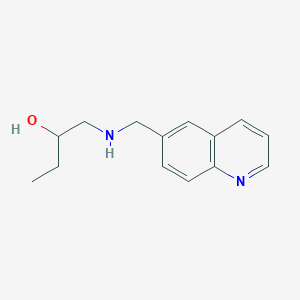
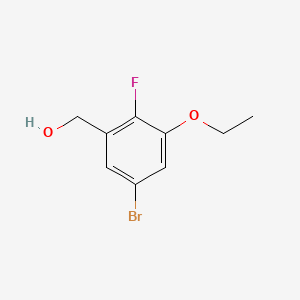
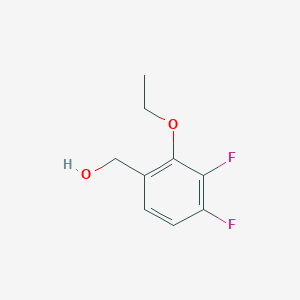

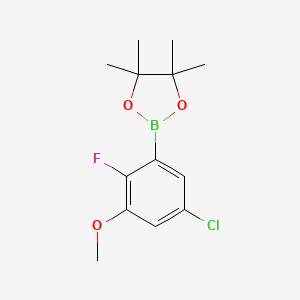
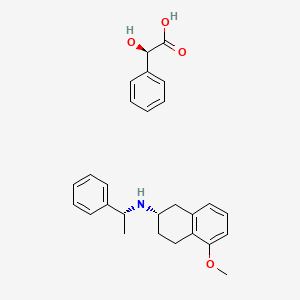
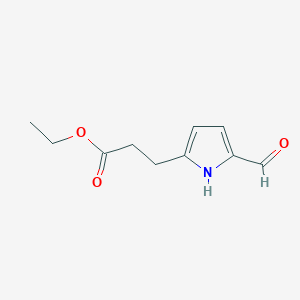


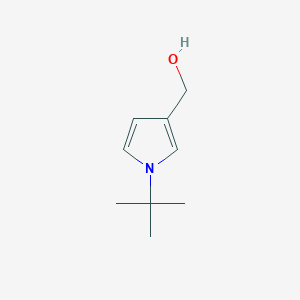

![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
